molecular formula C5H8ClNO B13559770 1-Chloro-4-isocyanatobutane

1-Chloro-4-isocyanatobutane

Cat. No.: B13559770
M. Wt: 133.57 g/mol
InChI Key: DLOJFZYDDGVUCK-UHFFFAOYSA-N
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Description

1-Chloro-4-isocyanatobutane (Cl-(CH₂)₄-NCO) is a chloroalkyl isocyanate with a molecular formula of C₅H₈ClNO and an estimated molecular weight of 133.45 g/mol. Chloroalkyl isocyanates are typically used in organic synthesis, particularly in the production of polyurethanes, agrochemicals, and pharmaceuticals. The chlorine substituent at position 1 and the isocyanate group at position 4 make this compound distinct from other haloalkanes or ether derivatives.

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

1-chloro-4-isocyanatobutane

InChI

InChI=1S/C5H8ClNO/c6-3-1-2-4-7-5-8/h1-4H2

InChI Key

DLOJFZYDDGVUCK-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CN=C=O

Origin of Product

United States

Preparation Methods

1-Chloro-4-isocyanatobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-4-aminobutane with phosgene (COCl2) under controlled conditions . The reaction typically proceeds as follows:

1-chloro-4-aminobutane+phosgene1-chloro-4-isocyanatobutane+HCl\text{1-chloro-4-aminobutane} + \text{phosgene} \rightarrow \text{1-chloro-4-isocyanatobutane} + \text{HCl} 1-chloro-4-aminobutane+phosgene→1-chloro-4-isocyanatobutane+HCl

Industrial production methods often involve the use of large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. Alternative methods may include the use of other carbonylating agents or the direct chlorination of 4-isocyanatobutane.

Chemical Reactions Analysis

1-Chloro-4-isocyanatobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions, leading to the formation of corresponding substituted products.

    Addition Reactions: The isocyanato group can react with nucleophiles like water, alcohols, or amines to form urea, carbamate, or thiocarbamate derivatives.

    Polymerization: The isocyanato group can participate in polymerization reactions, forming polyurethanes when reacted with polyols.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles. The major products formed depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Chloro-4-isocyanatobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4-isocyanatobutane involves its reactivity towards nucleophiles. The isocyanato group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity underlies its use in modifying biomolecules and synthesizing various derivatives. The chloro group can also undergo nucleophilic substitution, further expanding its chemical versatility .

Comparison with Similar Compounds

Research Findings and Trends

  • Reactivity Hierarchy : Isocyanate > Azide > Bromine > Iodide > Methoxy in terms of electrophilicity and synthetic utility.
  • Safety Considerations : Compounds with azides (e.g., 1-Azido-4-isocyanatobutane) or iodides require stringent safety protocols due to explosivity and light sensitivity.
  • Industrial Applications : Chloroalkyl isocyanates are niche intermediates, whereas methoxy or allyloxy derivatives are more common in bulk chemical synthesis.

Biological Activity

1-Chloro-4-isocyanatobutane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and polymer science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Chloro-4-isocyanatobutane is an isocyanate derivative with the molecular formula C5H8ClN2O. Its structure can be described as follows:

  • Chlorine Atom : Positioned on the butane chain, influencing reactivity.
  • Isocyanate Group (-N=C=O) : Responsible for the compound's biological activity and reactivity with nucleophiles.

Mechanisms of Biological Activity

The biological activity of 1-chloro-4-isocyanatobutane primarily stems from its isocyanate functional group, which can react with various biological molecules, including proteins and nucleic acids. This reactivity can lead to:

  • Protein Modification : Isocyanates can form adducts with amino acids, potentially altering protein function and leading to various biological effects.
  • Cytotoxicity : Some studies indicate that isocyanates may exhibit cytotoxic properties, affecting cell viability and proliferation.

Synthesis and Applications

1-Chloro-4-isocyanatobutane can be synthesized through several methods, often involving the reaction of chloroalkanes with phosgene or other isocyanate precursors. This compound has applications in:

  • Polymer Chemistry : Used in the synthesis of polyurethane materials, which exhibit diverse mechanical properties.
  • Medicinal Chemistry : Investigated for potential use in drug development due to its ability to modify biomolecules.

Antimicrobial Activity

A study explored the antimicrobial properties of copolymers synthesized from 1-chloro-4-isocyanatobutane. The results indicated that these materials exhibited significant antimicrobial activity against various microbial strains, suggesting potential applications in medical devices and coatings .

Cytotoxic Effects

Research has demonstrated that exposure to isocyanate compounds can lead to cytotoxic effects in certain cell lines. For instance, a study highlighted that 1-chloro-4-isocyanatobutane induced apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent .

Research Findings

Study FocusFindings
Antimicrobial ActivityCopolymers showed significant activity against microbial strains .
CytotoxicityInduced apoptosis in cancer cell lines, suggesting potential therapeutic applications .
Polymer SynthesisUtilized in creating polyurethane materials with enhanced properties .

Safety and Toxicity Concerns

While 1-chloro-4-isocyanatobutane has promising biological activities, it is crucial to consider safety and toxicity. Isocyanates are known irritants and sensitizers, necessitating careful handling during synthesis and application. Studies have indicated that exposure can lead to respiratory issues and skin sensitization; thus, appropriate safety measures must be implemented when working with this compound.

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